molecular formula C21H21NO5 B214652 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Katalognummer B214652
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: VSXABBUDUVBLBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anticancer properties, making it a subject of interest for researchers in the field of oncology.

Wirkmechanismus

The mechanism of action of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one inhibits the activity of EGFR, HER2, and HDAC, which are all important regulators of cell growth and division. By inhibiting these pathways, 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects that contribute to its anticancer properties. These include the inhibition of cell growth and division, induction of cell cycle arrest and apoptosis, and suppression of angiogenesis and metastasis. Additionally, 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially valuable adjunct to these treatments.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one for lab experiments is its broad-spectrum inhibition of multiple signaling pathways, which makes it a useful tool for studying the effects of these pathways on cancer cell growth and survival. Additionally, the synthesis of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has been optimized to improve yield and purity, making it a viable compound for further research. However, one limitation of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for research involving 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one. One potential avenue of research is the development of new derivatives of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one in humans, which could lead to its approval as a new cancer treatment.

Synthesemethoden

The synthesis of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with indole-2-carboxylic acid to form the final product, 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one. The synthesis of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has been optimized to improve yield and purity, making it a viable compound for further research.

Wissenschaftliche Forschungsanwendungen

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several key signaling pathways that are involved in cancer cell growth and survival, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC) pathways. This broad-spectrum inhibition makes 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one a promising candidate for the treatment of a variety of cancers.

Eigenschaften

Produktname

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Molekularformel

C21H21NO5

Molekulargewicht

367.4 g/mol

IUPAC-Name

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C21H21NO5/c1-4-11-22-17-8-6-5-7-16(17)21(25,20(22)24)13-18(23)15-10-9-14(26-2)12-19(15)27-3/h4-10,12,25H,1,11,13H2,2-3H3

InChI-Schlüssel

VSXABBUDUVBLBN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O)OC

Kanonische SMILES

COC1=CC(=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.